molecular formula C11H8BrClS B8694351 3-Bromo-4-(3-chlorobenzyl)thiophene CAS No. 1014645-14-7

3-Bromo-4-(3-chlorobenzyl)thiophene

Cat. No. B8694351
M. Wt: 287.60 g/mol
InChI Key: KAUKOPBTBKGERB-UHFFFAOYSA-N
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Patent
US08969394B2

Procedure details

To (4-bromo-3-thienyl)(3-chlorophenyl)methanol from Example 3, Step 1 (144 mg, 0.474 mmol) in CH2Cl2 (1 mL) at 0° C., were successively added triethylsilane (303 μL, 1.90 mmol), quickly and TFA (364 μL, 4.74 mmol) dropwise. After 30 min., the reaction was concentrated to dryness and the residue was dissovled in CHCl3 and washed with 5% aq. NaHCO3. The aqueous layer was extracted with CHCl3 and the combined organics were washed with water and brine, dried (Na2SO4) and concentrated. The crude product was purified on silica gel (toluene/hexane 5:95) to afford the desired product as a colorless oil.
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
303 μL
Type
reactant
Reaction Step Two
Name
Quantity
364 μL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([CH:7]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=2)O)=[CH:4][S:5][CH:6]=1.C([SiH](CC)CC)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Br:1][C:2]1[C:3]([CH2:7][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([Cl:15])[CH:10]=2)=[CH:4][S:5][CH:6]=1

Inputs

Step One
Name
Quantity
144 mg
Type
reactant
Smiles
BrC=1C(=CSC1)C(O)C1=CC(=CC=C1)Cl
Step Two
Name
Quantity
303 μL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Step Three
Name
Quantity
364 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated to dryness
WASH
Type
WASH
Details
washed with 5% aq. NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CHCl3
WASH
Type
WASH
Details
the combined organics were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel (toluene/hexane 5:95)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CSC=C1CC1=CC(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.